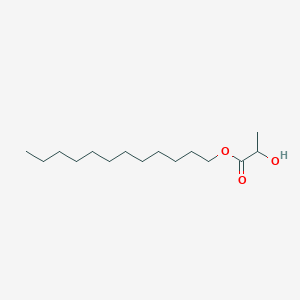
Estra-1,3,5(10),16-tetraen-3-ol
Übersicht
Beschreibung
Estra-1,3,5(10),16-tetraen-3-ol, also known as Estratetraenol, is an endogenous steroid found in women that has been described as having pheromone-like activities in primates, including humans . It is a 3-hydroxy steroid that is obtained by formal dehydration at the 17-position of estradiol .
Synthesis Analysis
Estratetraenyl acetate, or estra-1,3,5(10),16-tetraen-3-yl acetate, is a more potent synthetic derivative of estratetraenol. Estratetraenol is an estrane (C18) steroid and an analogue of estradiol where the C17β hydroxyl group has been removed and a double bond has been formed between the C16 and C17 positions .Molecular Structure Analysis
Estra-1,3,5(10),16-tetraen-3-ol is an estrane (C18) steroid. The molecular formula is C18H22O and the molecular weight is 254.4 g/mol . The IUPAC name is (8S,9S,13R,14S)-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-ol .Chemical Reactions Analysis
Estra-1,3,5(10),16-tetraen-3-ol is a 3-hydroxy steroid that is obtained by formal dehydration at the 17-position of estradiol. It derives from a hydride of an androstane .Physical And Chemical Properties Analysis
The molecular weight of Estra-1,3,5(10),16-tetraen-3-ol is 254.4 g/mol. The XLogP3-AA is 5.1, indicating its lipophilicity. It has one hydrogen bond donor and one hydrogen bond acceptor .Wissenschaftliche Forschungsanwendungen
Social Cognition and Sexual Behavior
Estratetraenol: has been studied for its effects on social cognition and sexual behavior. Research indicates that it may influence heterosexual males’ preference for sexual rewards, potentially increasing sexual motivation without affecting impulsivity . This suggests a role in facilitating behaviors associated with the pursuit of a sexual partner.
Neuroscience and Neural Activation
Studies have explored how Estratetraenol activates neural systems known to affect sexual behavior. It appears to trigger changes in men’s social cognition, particularly in sexually related situations, by affecting emotional reactions to touch and enhancing the perception of intimacy .
Endocrinology and Hormonal Influence
In the field of endocrinology, Estratetraenol is being researched for its non-estrogenic effects despite its structural similarity to estrogens. It’s synthesized from androstadienone by aromatase, likely in the ovaries, and is being investigated for its potential hormonal influences on behavior and physiology .
Pheromone Research
Estratetraenol: is considered a putative human pheromone. Research has shown that it can affect autonomic nervous system activity, causing changes in skin temperature and conductance. It may also impact psychological and emotional responses, such as mood and sexual arousal within a sexually arousing context .
Fertility and Reproductive Health
While not directly linked to fertility treatments, Estratetraenol sends olfactory signals of high fertility in pregnant and ovulating women, presenting and highlighting attractive qualities to potential mates. This interaction suggests a possible indirect role in reproductive health and behavior .
Complementary and Alternative Medicines (CAM)
Estratetraenol: is part of ongoing research into CAM methods used to improve fertility outcomes. While the evidence is not conclusive, it’s being examined for its potential to improve mental health outcomes during fertility treatment, given its influence on mood and sexual cognition .
Wirkmechanismus
Estratetraenol, also known as Estra-1,3,5(10),16-tetraen-3-ol or 16-estratetraen-3-ol, is an endogenous steroid found in women . It has been described as having pheromone-like activities in primates, including humans .
Target of Action
Estratetraenol primarily targets the olfactory system in primates, including humans . It sends olfactory signals that are detected by the olfactory receptors in the nose .
Mode of Action
Estratetraenol interacts with its targets by sending olfactory signals of high fertility in pregnant and ovulating women . These signals present and highlight attractive qualities in those women to potential mates .
Biochemical Pathways
Estratetraenol is synthesized from androstadienone by aromatase likely in the ovaries . It is an estrane (C18) steroid and an analogue of estradiol where the C17β hydroxyl group has been removed and a double bond has been formed between the C16 and C17 positions .
Pharmacokinetics
It is known that it is an endogenous steroid found in women and is likely to follow similar adme properties as other steroids .
Result of Action
The primary result of Estratetraenol’s action is the attraction of cooperative mates . Studies have shown a correlation between Estratetraenol and the ability to attract cooperative mates . These interactions between the hormone signals and males showed an increased cooperation and compassion from males to the pregnant female .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(8S,9S,13R,14S)-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O/c1-18-9-2-3-17(18)16-6-4-12-11-13(19)5-7-14(12)15(16)8-10-18/h2,5,7,9,11,15-17,19H,3-4,6,8,10H2,1H3/t15-,16-,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMOMCHYBNOFIV-BDXSIMOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC=C2)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80921587 | |
| Record name | Estra-1(10),2,4,16-tetraen-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80921587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Estra-1,3,5(10),16-tetraen-3-ol | |
CAS RN |
1150-90-9 | |
| Record name | Estra-1,3,5(10),16-tetraen-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5,(10),16-Estratetraen-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001150909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estra-1(10),2,4,16-tetraen-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80921587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ESTRATETRAENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QD0FTG3VT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does estratetraenol interact with the human body?
A: Research suggests that estratetraenol might be perceived through the olfactory system, potentially influencing brain activity. [, , , ] Studies using brain imaging techniques like positron emission tomography (PET) have shown that smelling estratetraenol can activate specific brain regions, including areas within the hypothalamus, amygdala, and piriform cortex, which are involved in processing social and emotional information. [, , , , , ] This activation appears to differ between sexes and sexual orientations, suggesting a potential role in processing sex-specific information. [, , , ]
Q2: Does estratetraenol directly bind to specific receptors?
A: The precise mechanisms of estratetraenol's action remain unclear. While it is structurally similar to estrogen, there is no conclusive evidence demonstrating its direct binding to estrogen receptors. [, ] Further research is needed to identify potential target receptors or signaling pathways involved in its effects.
Q3: Are there sex-specific differences in the perception or effects of estratetraenol?
A: Research suggests that the effects of estratetraenol may be sex-specific. Studies have reported that smelling estratetraenol can bias heterosexual males towards perceiving animated figures as more feminine, while having no significant effect on heterosexual females. [] Similarly, brain imaging studies have shown differences in hypothalamic activation patterns between men and women when exposed to estratetraenol. [, , , ]
Q4: Can oxytocin modulate the effects of estratetraenol?
A: Intriguingly, recent research indicates that the neuropeptide oxytocin might play a role in how humans perceive chemosignals like estratetraenol. A study found that intranasal administration of oxytocin modulated the decoding of estratetraenol in a dose-dependent and non-monotonic manner. [] This modulation was contingent upon the individual's social proficiency, highlighting the complex interplay between social context, neuroendocrine factors, and chemosensory perception. []
Q5: What is the molecular formula and weight of estratetraenol?
A5: The molecular formula of estratetraenol is C18H24O, and its molecular weight is 256.38 g/mol.
Q6: Are there specific analytical methods for detecting and quantifying estratetraenol?
A: Estratetraenol can be analyzed using various analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). [] These methods allow for the separation, identification, and quantification of estratetraenol in complex biological samples.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















